

An In-depth Technical Guide to N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

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Compound of Interest

Compound Name: N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine**, a key building block in peptide synthesis and drug discovery. It details its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.

Core Compound Identification and Properties

N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine is a derivative of the essential amino acid L-isoleucine.^{[1][2][3][4]} The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the amino functionality, a common strategy in peptide synthesis to prevent unwanted side reactions.^{[5][6][7]} The N-methylation of the amino acid is a modification that can enhance the pharmacological properties of peptides, such as increased metabolic stability and cell permeability.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	42417-66-3	[1][2]
Molecular Formula	C15H21NO4	[1][2]
Molecular Weight	279.33 g/mol	[1][2][8]
Appearance	White or Colorless to Almost white or Almost colorless powder to lump to clear liquid	
Purity	>98.0% (HPLC)	

Synthesis and Experimental Protocols

The synthesis of **N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine** typically involves two key steps: the protection of the amino group of L-isoleucine with a benzyloxycarbonyl group, followed by the methylation of the protected amino acid.

The initial step is the introduction of the benzyloxycarbonyl (Cbz) protecting group to the amino group of L-isoleucine. This is a standard procedure in peptide chemistry.

Experimental Protocol: Synthesis of N-((Benzyloxy)carbonyl)-L-isoleucine

- **Dissolution:** Dissolve L-isoleucine in an appropriate aqueous alkaline solution (e.g., 1M NaOH).
- **Cooling:** Cool the solution to 0-5 °C in an ice bath.
- **Addition of Protecting Agent:** Add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution while maintaining the pH between 9-10 by the simultaneous addition of a base (e.g., 1M NaOH).
- **Reaction:** Stir the mixture vigorously at 0-5 °C for 2-3 hours.
- **Work-up:** After the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate.

- Acidification: Acidify the aqueous layer to a pH of 2-3 with a cold acid solution (e.g., 1M HCl).
- Extraction: Extract the product, N-((Benzyloxy)carbonyl)-L-isoleucine, with an organic solvent (e.g., ethyl acetate).
- Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

The second step involves the selective methylation of the nitrogen atom of the Cbz-protected L-isoleucine. A common method for N-methylation of N-benzyloxycarbonylamino acids utilizes sodium hydride and methyl iodide.^[9]

Experimental Protocol: Synthesis of **N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine**^[9]

- Reactant Preparation: Dissolve N-((Benzyloxy)carbonyl)-L-isoleucine in anhydrous tetrahydrofuran (THF).
- Addition of Base: Add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Methylating Agent: After the evolution of hydrogen gas ceases, add methyl iodide dropwise to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
- Quenching: Carefully quench the reaction by the slow addition of water.
- Solvent Removal: Remove the THF under reduced pressure.
- Extraction: Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove mineral oil. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by column chromatography.

Table 2: Reagents and Solvents for Synthesis

Step	Reagent/Solvent	Purpose
N-protection	L-isoleucine	Starting material
Benzyl chloroformate	Protecting agent	
Sodium hydroxide	Base	
Diethyl ether	Extraction	
Hydrochloric acid	Acidification	
Ethyl acetate	Extraction	
Sodium sulfate	Drying agent	
N-methylation	N-((Benzyloxy)carbonyl)-L-isoleucine	Starting material
Sodium hydride	Base	
Methyl iodide	Methylating agent	
Tetrahydrofuran (THF)	Solvent	

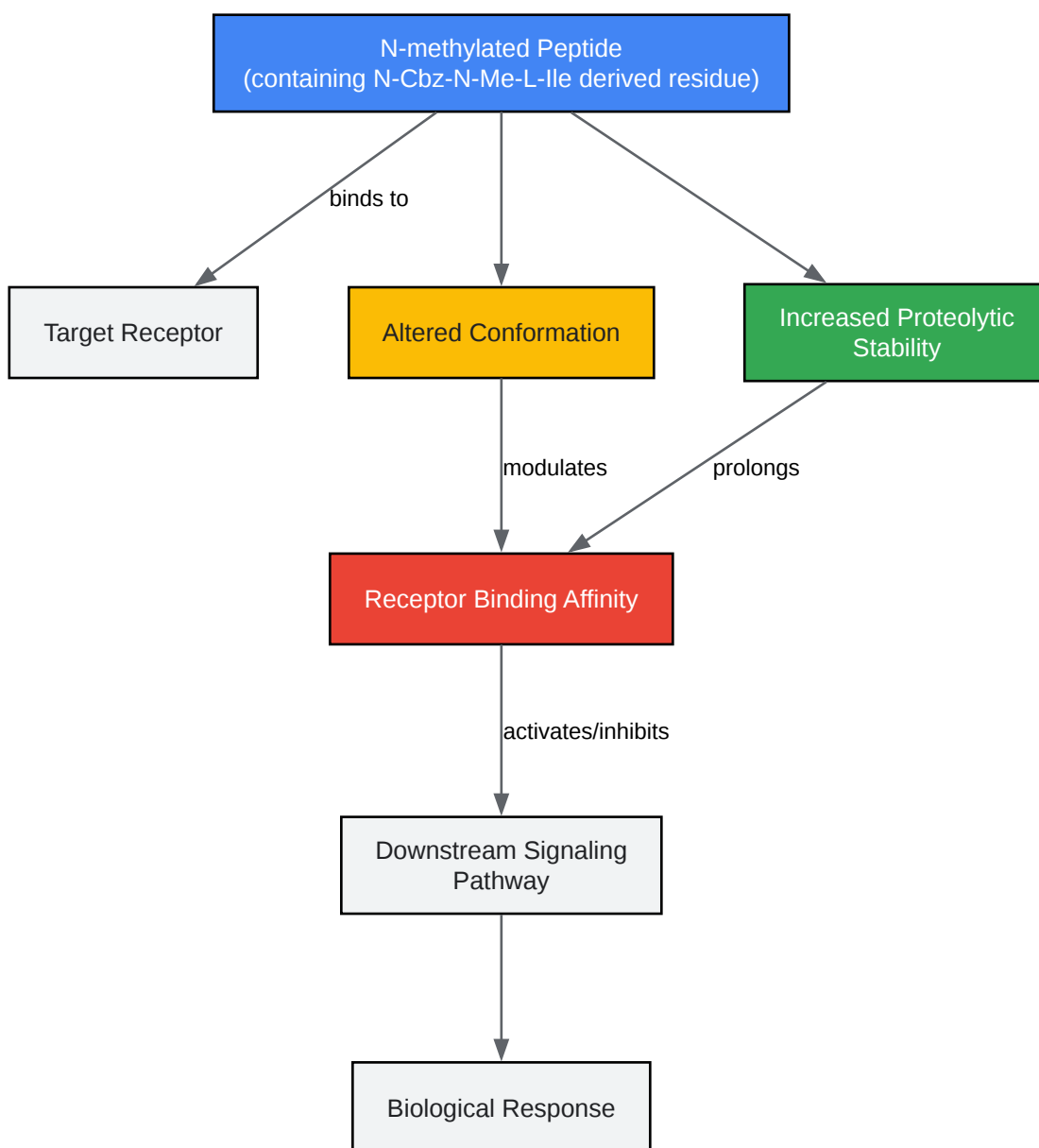
Application in Peptide Synthesis

N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The N-methyl group imparts unique properties to the resulting peptides.

Solid-Phase Peptide Synthesis Workflow.

Signaling Pathways and Logical Relationships

The introduction of N-methylated amino acids can significantly impact the biological activity of peptides. This is often due to conformational changes and increased resistance to enzymatic degradation.



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Impact of N-methylation on Peptide Activity.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-((Benzyloxy)carbonyl)-N-methyl-L-isoleucine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554374#n-benzyloxy-carbonyl-n-methyl-l-isoleucine-cas-number]

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